3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide
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Overview
Description
3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of propan-2-yl and prop-1-en-2-yl substituents, along with a sulfone group (1,1-dioxide) attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The propan-2-yl and prop-1-en-2-yl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts such as aluminum chloride.
Oxidation to Sulfone: The final step involves the oxidation of the thiophene ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, thiols.
Substitution: Functionalized thiophenes with various substituents.
Scientific Research Applications
3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Thiophene: The parent compound without the substituents and sulfone group.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3 position.
Uniqueness: 3-Propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide is unique due to the presence of both propan-2-yl and prop-1-en-2-yl groups, along with the sulfone group. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62024-53-7 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-propan-2-yl-4-prop-1-en-2-ylthiophene 1,1-dioxide |
InChI |
InChI=1S/C10H14O2S/c1-7(2)9-5-13(11,12)6-10(9)8(3)4/h5-6,8H,1H2,2-4H3 |
InChI Key |
XJPLQRHJDCAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CS(=O)(=O)C=C1C(=C)C |
Origin of Product |
United States |
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